6-Bromo-2-fluoro-3-iodobenzyl bromide
Description
Significance of Benzyl (B1604629) Bromides as Versatile Synthetic Precursors
Benzyl bromide and its derivatives are highly reactive organobromine compounds that serve as potent alkylating agents in organic synthesis. vetmil.com.br The carbon-bromine bond in the benzylic position is susceptible to nucleophilic attack, making these compounds excellent precursors for introducing the benzyl group into various molecules. fiveable.me This process, known as benzylation, is a fundamental strategy for protecting reactive functional groups like alcohols and amines during complex multi-step syntheses. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org
The reactivity of the benzyl group is attributed to the stability of the resulting carbocation intermediate, which is stabilized by resonance with the aromatic ring. fiveable.me This inherent stability facilitates a wide range of nucleophilic substitution and addition reactions, rendering benzyl bromides invaluable starting materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. vetmil.com.br
Strategic Placement of Halogens in Aromatic Systems: A Retrospective Analysis of Regioselectivity and Reactivity
The introduction of multiple halogens onto an aromatic ring is a powerful strategy for fine-tuning the electronic and steric properties of a molecule. The specific placement of these halogens—a concept known as regioselectivity—is critical in directing the outcome of subsequent reactions. researchgate.net
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring dictate the position of incoming groups. youtube.comyoutube.com Electron-donating groups typically direct new substituents to the ortho and para positions, while electron-withdrawing groups favor the meta position. youtube.comyoutube.com Halogens are generally considered deactivating yet ortho-, para-directing. However, in polyhalogenated systems, the interplay of inductive and resonance effects from multiple halogens can lead to more complex regiochemical outcomes. acs.org The relative bond dissociation energies of the different carbon-halogen bonds also play a crucial role in determining which halogen is more likely to participate in a reaction, such as in palladium-catalyzed cross-coupling reactions. acs.org
Overview of 6-Bromo-2-fluoro-3-iodobenzyl bromide within the Context of Polyhalogenated Aromatic Building Blocks
This compound stands as a prime example of a polyhalogenated aromatic building block, where the strategic placement of bromine, fluorine, and iodine atoms, in addition to the reactive benzyl bromide moiety, offers a rich platform for synthetic diversification. The fluorine atom, being highly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the benzylic position. The presence of three different halogens (bromine, fluorine, and iodine) on the aromatic ring, each with distinct reactivity profiles in reactions like cross-coupling, allows for sequential and selective functionalization.
This intricate arrangement of functional groups makes this compound a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds, which are often key scaffolds in medicinal chemistry and materials science.
Chemical and Physical Properties
The defining characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₄Br₂FI |
| Molecular Weight | 393.82 g/mol synquestlabs.com |
| CAS Number | 2092370-35-7 synquestlabs.com |
This data is based on available information and may be subject to variation.
Synthesis and Reactivity
The synthesis of polyhalogenated benzyl bromides like this compound often involves multi-step sequences. A common strategy involves the selective halogenation of a substituted toluene (B28343) precursor. For instance, the synthesis of a related compound, 2-bromo-6-fluorobenzyl bromide, can be achieved through the light-mediated bromination of 2-bromo-6-fluorotoluene (B73676) using reagents like hydrogen peroxide and hydrobromic acid. google.com This highlights a general approach where a methyl group on a polyhalogenated benzene ring is converted to a bromomethyl group.
The reactivity of this compound is dictated by its diverse array of functional groups. The benzyl bromide moiety is the most reactive site for nucleophilic substitution, allowing for the introduction of various substituents. The three different halogens on the aromatic ring (F, Br, and I) offer opportunities for selective cross-coupling reactions, with the carbon-iodine bond typically being the most reactive towards palladium-catalyzed transformations, followed by the carbon-bromine bond. This differential reactivity enables chemists to sequentially introduce different groups onto the aromatic ring with a high degree of control.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, its structural features can be inferred from the analysis of related compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial for its characterization. For example, the ¹H NMR spectrum would show characteristic signals for the benzylic protons and the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom. The ¹³C NMR would provide information on all the carbon atoms in the molecule. Mass spectrometry would confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing two bromine atoms and one iodine atom. bldpharm.comchemicalbook.com
Applications in Organic Synthesis
The primary application of this compound lies in its use as a versatile building block in organic synthesis. Its polyhalogenated nature and the presence of a reactive benzyl bromide group make it an ideal starting material for the construction of complex molecular architectures.
One key application is in the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net The differential reactivity of the halogens allows for a stepwise introduction of various substituents via cross-coupling reactions, leading to the creation of diverse molecular libraries for drug discovery. Furthermore, the benzyl bromide functionality can be used to link the polyhalogenated aromatic core to other molecular fragments. orgsyn.org
Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChI Key |
MLKXFDRKHPECAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CBr)F)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Iodobenzyl Bromide
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 6-Bromo-2-fluoro-3-iodobenzyl bromide reveals several logical disconnections. The most straightforward approach involves disconnecting the benzylic carbon-bromine bond, identifying 6-bromo-2-fluoro-3-iodotoluene as the immediate and principal precursor. This simplifies the primary challenge to the regioselective synthesis of the corresponding polysubstituted toluene (B28343).
Further disconnection of the toluene precursor involves breaking the carbon-halogen bonds on the aromatic ring. The key disconnections are at the C-I and C-Br bonds. This leads back to simpler, potentially commercially available starting materials, such as a substituted fluorotoluene. A plausible retrosynthetic pathway is outlined below:
Target: this compound
Key Disconnection 1 (Benzylic C-Br): Functional group interconversion (FGI) points to 6-bromo-2-fluoro-3-iodotoluene. This transformation is typically achieved via radical bromination.
Key Disconnection 2 (Aromatic C-I): This suggests an electrophilic iodination of a 4-bromo-2-fluorotoluene (B1265965) precursor. The directing effects of the existing substituents are crucial for the success of this step.
Key Disconnection 3 (Aromatic C-Br): This leads back to 2-fluorotoluene, a common starting material.
This analysis establishes that the core synthetic problem lies in achieving the desired 1,2,3,4-substitution pattern on the aromatic ring with high regioselectivity.
Regioselective Synthesis Strategies
Achieving the specific substitution pattern of the target compound requires a carefully designed sequence of reactions that leverages the electronic and steric properties of the substituents at each stage.
A multi-step synthesis commencing from a readily available precursor like 4-bromo-2-fluorotoluene is a viable strategy. This approach relies on the sequential introduction of the remaining functional groups.
A hypothetical, yet chemically sound, synthetic sequence could be:
Iodination: Starting with 4-bromo-2-fluorotoluene, an electrophilic iodination reaction is performed. The fluorine atom (an ortho-, para-director) and the bromine atom (also an ortho-, para-director, but deactivating) control the position of the incoming electrophile. The most activated position ortho to the fluorine and meta to the bromine is the C3 position, making targeted iodination at this position feasible under controlled conditions.
Radical Bromination: The resulting 6-bromo-2-fluoro-3-iodotoluene is then subjected to benzylic bromination to install the final bromomethyl group, yielding the target compound.
This step-wise approach allows for purification of intermediates, ensuring the correct isomer is carried forward to the final step. The synthesis of related precursors, such as 6-bromo-2-fluoro-3-iodobenzoic acid and 6-bromo-2-fluoro-3-iodobenzyl alcohol, has been documented, suggesting the stability and accessibility of the core aromatic structure. synquestlabs.comsynquestlabs.com
The success of the synthesis hinges on the precise control of halogenation reactions. The choice of reagents and reaction conditions is paramount to overcome the challenge of mixed isomer formation.
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. libretexts.orgmsu.edu In the context of synthesizing 6-bromo-2-fluoro-3-iodotoluene, the directing effects of the substituents are critical.
Iodination: For the iodination of a 4-bromo-2-fluorotoluene precursor, the fluorine atom strongly activates the ortho-position (C3), while the deactivating bromine atom at C4 provides some steric hindrance and electronic deactivation at C5. This directing effect can be exploited to achieve regioselective iodination at the C3 position. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are often employed as they provide a more electrophilic iodine source than I2 alone. msu.edu
Bromination: Electrophilic bromination is typically accomplished using molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3) or with N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.gov The regioselectivity is governed by the electronic properties of the substituents already on the ring. researchgate.net For highly activated rings, controlling the reaction to achieve mono-bromination can be challenging. msu.edu
The conversion of the methyl group of 6-bromo-2-fluoro-3-iodotoluene to the final bromomethyl group is a classic example of free-radical halogenation. This reaction, often called Wohl-Ziegler bromination, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com
The reaction is typically carried out using N-bromosuccinimide (NBS), which serves to provide a low, constant concentration of molecular bromine. masterorganicchemistry.com The reaction is initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light (photolysis). masterorganicchemistry.comgla.ac.uk Photolytic conditions, using lamps that emit in the UV-A range, can provide a clean and efficient initiation, minimizing side reactions. The use of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is standard practice to prevent ionic side reactions.
Table 1: Representative Conditions for Benzylic Bromination
| Parameter | Condition | Purpose |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a steady, low concentration of Br2. |
| Initiator | UV light (hν) or AIBN | Generates initial bromine radicals to start the chain reaction. |
| Solvent | Carbon Tetrachloride (CCl4) | Non-polar solvent that favors the radical pathway. |
| Temperature | Reflux | Provides energy to facilitate the reaction. |
It is crucial to control the stoichiometry of NBS to prevent over-bromination, which can lead to the formation of the dibromomethyl (benzal bromide) derivative. scientificupdate.com
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile. wikipedia.org
In the synthesis of the target compound, the fluorine atom can serve as a moderate directing group. organic-chemistry.orgharvard.edu A strategy could involve starting with 1-bromo-5-fluoro-2-methylbenzene. The fluorine atom at C5 would direct lithiation to the C6 position. However, a more effective strategy would be to use the stronger directing power of a group introduced for this purpose.
Alternatively, starting with 4-bromo-2-fluorotoluene, the fluorine atom can direct lithiation to the C3 position. The process would involve:
Complexation: The fluorine atom on the 4-bromo-2-fluorotoluene ring coordinates with an organolithium reagent like sec-BuLi, often in the presence of an additive like TMEDA to break up lithium aggregates. baranlab.org
Deprotonation: The organolithium base removes the proton from the C3 position, which is the most acidic proton ortho to the fluorine DMG.
Iodination: The resulting aryllithium species is quenched with an electrophilic iodine source, such as molecular iodine (I2), to install the iodine atom regioselectively at the C3 position, forming 6-bromo-2-fluoro-3-iodotoluene. nih.gov
This method offers a highly controlled way to introduce the iodine atom, avoiding the potential formation of isomers often seen in classical electrophilic aromatic substitution.
Convergent vs. Linear Synthesis Design: Efficiency and Scalability Considerations
Linear Synthesis: A linear approach involves the sequential modification of a single starting material. For this compound, a plausible linear synthesis would commence with a simple, commercially available toluene derivative, such as 2-fluorotoluene. This would be followed by a series of electrophilic aromatic substitution reactions to introduce the iodine and bromine atoms at the correct positions, culminating in the free-radical bromination of the benzylic methyl group.
Advantages: The primary advantage of a linear sequence is its straightforward design and execution, with each step building directly upon the last.
Convergent Synthesis: A convergent strategy involves the independent synthesis of two or more complex fragments that are later combined to form the final product or a late-stage intermediate. For the target molecule, a convergent approach might involve:
Synthesizing a di-halogenated fragment, such as 1-bromo-3-fluoro-2-iodobenzene.
In a separate pathway, preparing a suitable one-carbon coupling partner.
Coupling these fragments using a transition-metal-catalyzed cross-coupling reaction to form 6-bromo-2-fluoro-3-iodotoluene, which is then brominated at the benzylic position.
Disadvantages: This approach can be more complex to design, requiring the development of robust coupling methodologies and the synthesis of multiple advanced intermediates.
The choice between these strategies depends on factors such as the availability of starting materials, the reliability of each reaction step, and the desired scale of production. For complex molecules like this compound, a convergent approach is often favored in industrial settings for its superior efficiency and scalability.
Mechanistic Investigations of Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound, from the installation of the aromatic halogens to the final side-chain bromination.
Radical Reaction Dynamics in Side-Chain Halogenation
The final step in the synthesis of this compound is typically the benzylic bromination of the precursor, 6-bromo-2-fluoro-3-iodotoluene. This transformation is achieved via a free-radical halogenation, commonly known as the Wohl-Ziegler reaction. scientificupdate.com This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than aryl C-H bonds, due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.comyoutube.com
The mechanism proceeds through a radical chain reaction consisting of three key stages: wikipedia.orglibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, often N-Bromosuccinimide (NBS), to generate a bromine radical. This process requires energy, typically supplied by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. scientificupdate.comstackexchange.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the toluene precursor, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). stackexchange.com This benzyl radical then reacts with another molecule of the bromine source (e.g., Br₂ which is present in low concentrations from the reaction of NBS with HBr) to form the desired benzyl bromide product and a new bromine radical, which continues the chain. scientificupdate.commasterorganicchemistry.com
Termination: The chain reaction concludes when two radicals combine in various ways, for example, by forming Br₂, the product, or a dimer of the benzyl radical. libretexts.org
To prevent competing ionic electrophilic aromatic substitution on the electron-rich ring, the reaction is typically conducted in nonpolar solvents like carbon tetrachloride (CCl₄), although safer alternatives are now preferred. youtube.com
Table 1: Typical Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Conditions | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ (traditional), Cyclohexane | Reflux | nih.gov |
| N-Bromosuccinimide (NBS) | UV Light (e.g., sunlamp) | Acetonitrile | Continuous flow, room temp. | organic-chemistry.org |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (Lewis Acid Catalyst) | Dichloromethane | Room Temperature | nih.gov |
| HBr / H₂O₂ | Incandescent Light Bulb | Water | Aqueous phase | wikipedia.org |
Influence of Halogen Substituents on Aromatic Reactivity and Selectivity
The synthesis of the 6-bromo-2-fluoro-3-iodotoluene precursor requires the regioselective introduction of three different halogens onto an aromatic ring. The outcome of these electrophilic aromatic substitution (EAS) reactions is governed by the electronic and steric effects of the substituents already present on the ring. masterorganicchemistry.com
Halogens (F, Cl, Br, I) are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and slows the rate of EAS compared to benzene. libretexts.orgmsu.edu However, they are ortho, para-directors because the lone pairs on the halogen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. saskoer.calibretexts.org
In synthesizing the precursor for this compound, the directing effects of the halogens must be carefully considered:
Fluorine: Being the most electronegative, it has the strongest inductive withdrawing effect but also a reasonably strong resonance donating effect. It is an ortho, para-director.
Bromine and Iodine: These are also ortho, para-directors. Their inductive effects are weaker than fluorine's, and their ability to donate via resonance is also diminished due to less effective orbital overlap with the carbon p-orbitals of the ring.
When multiple halogens are present, their directing effects are additive. The position of substitution will be determined by a combination of activating/deactivating strength and steric hindrance. wou.edu For example, in a 2-fluoro-3-iodotoluene intermediate, subsequent bromination would be directed ortho and para to both the fluorine and iodine atoms. The most likely position for substitution would be C-6 (para to the fluorine and ortho to the methyl group), which is sterically accessible.
Challenges and Optimization in Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective substitution on polysubstituted aromatic rings that might be difficult to achieve through classical EAS. baranlab.orgharvard.edu The strategy relies on a Directed Metalation Group (DMG), a functional group that coordinates to an organolithium reagent (like n-BuLi or sec-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.org
Challenges in Applying DoM:
Competition and Hierarchy of DMGs: In a molecule like 6-bromo-2-fluoro-3-iodotoluene, the halogen atoms themselves can act as weak DMGs. The hierarchy of directing ability among halogens is generally F > Cl > Br > I. Therefore, lithiation would preferentially occur ortho to the fluorine atom. harvard.edu
Halogen-Metal Exchange: A significant competing side reaction is halogen-metal exchange, especially with more polarizable halogens like iodine and bromine. The reaction of an organolithium reagent with 6-bromo-2-fluoro-3-iodotoluene could lead to the replacement of I or Br with Li, rather than the desired C-H deprotonation. This is often faster than DoM.
Harsh Conditions: DoM requires very strong bases and cryogenic temperatures (-78 °C), which can be challenging to manage on a large scale. uwindsor.ca
Optimization Strategies:
Choice of Base: Using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes favor deprotonation over nucleophilic attack or exchange.
Blocking Groups: The most acidic or reactive site can be temporarily blocked with a group like trimethylsilyl (B98337) (TMS), which can be removed later. uwindsor.ca This allows metalation to occur at the next most favorable position.
Trapping Agents: The generated organolithium species is highly reactive and is typically trapped in situ with a suitable electrophile to install the desired functional group.
Catalytic Approaches in the Synthesis of Halogenated Benzyl Bromides
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of complex molecules like this compound.
Transition Metal Catalysis in Halogenation and Cross-Coupling Steps
Transition metal catalysts, particularly those based on palladium, nickel, iron, and ruthenium, are instrumental in forming the carbon-carbon and carbon-halogen bonds necessary to construct the target molecule's scaffold. nih.govacs.org
Cross-Coupling Reactions: A convergent synthesis of the 6-bromo-2-fluoro-3-iodotoluene precursor could be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling. For instance, a 1,2-dibromo-4-fluoro-5-iodobenzene (B2521989) intermediate could be selectively coupled with a methylating agent (e.g., methylboronic acid in a Suzuki reaction) by leveraging the different reactivities of the C-Br and C-I bonds. The C-I bond is generally more reactive in oxidative addition to Pd(0) than the C-Br bond, allowing for selective methylation at the iodine-bearing position.
Catalytic Halogenation: While electrophilic halogenations are common, transition metals can also catalyze these reactions under milder conditions. For example, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been shown to catalyze benzylic bromination with DBDMH at room temperature, proceeding through a radical pathway. nih.gov This offers an alternative to traditional photochemically or thermally initiated methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org This methodology can be used for C-H functionalization and cross-coupling reactions. For instance, the synthesis of benzyl bromides can be achieved using photocatalytic activation, which allows reactions to proceed under very mild conditions. organic-chemistry.org Dual catalytic systems, combining a photoredox catalyst with a nickel or palladium catalyst, can enable challenging cross-coupling reactions to form the substituted aromatic core or to introduce the final benzyl bromide functionality under gentle conditions. acs.org
Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Ultrasonic Assistance)
The synthesis of complex polyhalogenated aromatic compounds such as this compound presents significant challenges in aligning with the principles of green chemistry. Traditional synthetic pathways often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste. However, emerging methodologies offer greener alternatives by focusing on atom economy, reduced energy consumption, and the use of less toxic materials. While specific research on sustainable routes for this compound is not extensively documented in peer-reviewed literature, a discussion of applicable green principles can be based on the synthesis of analogous compounds.
A plausible synthetic pathway to this compound involves the side-chain bromination of a precursor like 3-bromo-2-fluoro-6-iodotoluene. Conventionally, this transformation is achieved using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in chlorinated solvents like carbon tetrachloride. This approach has several green chemistry drawbacks, including the use of toxic solvents, the high cost and instability of the initiator, and the generation of succinimide (B58015) as a byproduct.
In contrast, a greener approach for benzylic bromination has been developed, which can be applied to the synthesis of the target compound. This method utilizes hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂) under photo-initiation. google.com This system offers several advantages from a sustainability perspective:
Atom Economy: The reaction of HBr with H₂O₂ generates bromine in situ, and the HBr itself can be regenerated during the radical substitution cycle, leading to higher atom utilization. google.com
Reduced Hazard: This method replaces potentially explosive initiators like AIBN with light, a cleaner energy source. google.com It also avoids the use of NBS, which can be a source of impurities.
Safer Byproducts: The primary byproduct of using hydrogen peroxide as an oxidant is water, which is environmentally benign.
The table below outlines a comparison between the traditional and a potential green synthetic route for the key benzylic bromination step.
| Feature | Traditional Method (NBS/AIBN) | Green Alternative (HBr/H₂O₂/Light) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂) |
| Initiator | Azobisisobutyronitrile (AIBN) | Light (e.g., Tungsten-iodine lamp) |
| Solvent | Chlorinated solvents (e.g., CCl₄) | Greener options like ethyl acetate (B1210297) or solvent-free |
| Primary Byproduct | Succinimide | Water |
| Safety Concerns | Use of toxic solvents; potentially explosive initiator | Use of corrosive acid, but avoids explosive reagents |
| Cost-Effectiveness | Higher cost of NBS and AIBN | Lower cost of HBr and H₂O₂ |
While the provided outline mentions ultrasonic assistance, photocatalysis represents a well-documented green alternative for this specific type of transformation. google.com Ultrasonic irradiation is another recognized green chemistry tool that can enhance reaction rates and yields in various organic syntheses by promoting mass transfer and the formation of radical intermediates through acoustic cavitation. Although a specific application of ultrasound for the synthesis of this compound has not been reported, its potential to accelerate radical reactions suggests it could be a viable alternative or complementary energy source to photocatalysis in a green synthetic design.
The successful application of the HBr/H₂O₂/light system for the synthesis of the analogous compound, 2,6-difluorobenzyl bromide, resulted in high yield (90.3%) and purity (99.3%). google.com This provides strong evidence for its potential applicability in the sustainable synthesis of this compound, significantly improving the environmental footprint compared to traditional methods.
Reactivity and Transformation of 6 Bromo 2 Fluoro 3 Iodobenzyl Bromide in Organic Synthesis
Nucleophilic Substitution Reactions at the Benzylic Position
The most reactive site for nucleophilic attack on 6-Bromo-2-fluoro-3-iodobenzyl bromide is the benzylic carbon, owing to the lability of the carbon-bromine bond at this position.
Reactivity Profile of the Benzylic Bromide Moiety
The benzylic bromide functional group is a potent electrophile, readily participating in nucleophilic substitution reactions. pressbooks.pub The reactivity of benzylic halides is well-established, proceeding through mechanisms that can be either bimolecular (SN2) or unimolecular (SN1), depending on the reaction conditions and the structure of the substrate. nih.govstackexchange.comlibretexts.org In an SN2 reaction, a nucleophile performs a backside attack on the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. libretexts.org For an SN1 reaction, the C-Br bond first breaks to form a relatively stable benzyl (B1604629) carbocation, which is then captured by the nucleophile. nih.govlibretexts.org
The strength of the carbon-halogen bond is a critical factor in determining reactivity, with the C-Br bond (bond energy ~290 kJ/mol) being significantly weaker than the C-Cl (~346 kJ/mol) and C-F (~467 kJ/mol) bonds. libretexts.org This inherent weakness makes the benzylic bromide the most susceptible site for substitution compared to the more stable aryl-halogen bonds on the same molecule.
Selective Functionalization and Derivatization (e.g., formation of amines, thiols)
The electrophilic nature of the benzylic position allows for its selective functionalization with a wide array of nucleophiles, leading to diverse derivatives. This selective reactivity enables the introduction of key functional groups while preserving the halogen atoms on the aromatic ring for subsequent transformations.
Formation of Amines: The introduction of a nitrogen-containing group can be achieved through several methods. A common strategy involves reaction with sodium azide (B81097) to form a benzylic azide, which can be subsequently reduced to the primary amine, (6-bromo-2-fluoro-3-iodophenyl)methanamine. nih.gov Direct reaction with primary or secondary amines can also yield the corresponding N-substituted benzylamines. researchgate.net
Formation of Thiols: Thiols and their derivatives can be synthesized by reacting the benzyl bromide with sulfur-based nucleophiles. For instance, treatment with thiourea (B124793) followed by hydrolysis is a classic method for preparing benzyl thiols. researchgate.net Quantitative substitution has been observed in similar systems using various thiol nucleophiles under basic conditions. researchgate.net
Other Derivatizations: The benzylic bromide can be converted into other functional groups as well. Reaction with alkoxides or hydroxides yields ethers and alcohols, respectively. pressbooks.publibretexts.org Furthermore, specialized fluorinating agents like triethylamine (B128534) tris(hydrofluoric acid) (Et₃N·3HF) can be used to achieve a bromine-fluorine exchange, producing the corresponding benzyl fluoride. nih.govresearchgate.netnii.ac.jp
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN₃) | Benzyl Azide |
| Amine | Primary/Secondary Amine (RNH₂, R₂NH) | Substituted Benzylamine |
| Thiol | Thiol (RSH) / Thiourea | Benzyl Thiol |
| Alkoxide | Sodium Methoxide (NaOMe) | Benzyl Ether |
| Fluoride | Et₃N·3HF | Benzyl Fluoride |
Chemoselectivity and Regioselectivity in Polyhalogenated Systems
In a molecule with multiple halogen substituents like this compound, chemoselectivity is paramount. The reactivity difference between an alkyl (benzylic) halide and aryl halides is substantial. Nucleophilic substitution reactions of the SN1 and SN2 type occur readily at the sp³-hybridized benzylic carbon. pressbooks.pub In contrast, nucleophilic aromatic substitution (SNAr) at the sp²-hybridized carbons of the benzene (B151609) ring is much more difficult and requires harsh conditions or the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the halogen. libretexts.org Since this compound lacks such activating groups, nucleophiles will overwhelmingly and selectively attack the benzylic position. This high degree of regioselectivity allows the benzylic position to be modified without disturbing the aryl iodide and aryl bromide sites, which are reserved for other types of reactions, such as metal-catalyzed cross-couplings.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The aryl iodide and aryl bromide moieties on the ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl and Aryl-Alkyl Connections
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reactivity of aryl halides in this reaction generally follows the order: I > Br >> Cl. libretexts.org
This reactivity trend allows for selective cross-coupling on the this compound scaffold. Under carefully controlled conditions, it is possible to selectively couple a boronic acid at the more reactive C-I bond while leaving the C-Br bond intact for a potential second, different coupling reaction. researchgate.netbeilstein-journals.org This stepwise functionalization is a key strategy for building molecular complexity. A typical Suzuki protocol employs a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene (B28343) or dimethoxyethane (DME). nih.govresearchgate.net
| Coupling Partner | Catalyst System (Example) | Expected Product (Selective at Iodine) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 6-Bromo-2-fluoro-3-phenylbenzyl bromide |
| Alkylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Bromo-3-alkyl-2-fluorobenzyl bromide |
| Vinylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 6-Bromo-2-fluoro-3-vinylbenzyl bromide |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, the reaction is highly dependent on the nature of the halogen, with reactivity following the same I > Br > Cl trend. nih.gov
This predictable reactivity allows for the regioselective amination of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, an amine can be coupled selectively at the C-I position. nih.govnih.gov A common catalyst system for this transformation consists of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a phosphine (B1218219) ligand such as BINAP, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgchemspider.com
A significant challenge in this reaction is the potential for the amine to act as a nucleophile and directly displace the benzylic bromide (an SN2 reaction). This competing pathway must be suppressed by optimizing conditions to favor the palladium-catalyzed C-N bond formation on the aromatic ring over the uncatalyzed C-N bond formation at the benzylic position.
| Amine | Catalyst System (Example) | Expected Product (Selective at Iodine) |
| Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | N-(6-Bromo-2-fluoro-3-(bromomethyl)phenyl)aniline |
| Morpholine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 4-(6-Bromo-2-fluoro-3-(bromomethyl)phenyl)morpholine |
| Cyclohexylamine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | N-(6-Bromo-2-fluoro-3-(bromomethyl)phenyl)cyclohexanamine |
Stille Cross-Coupling Applications
The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org In the case of this compound, the different reactivities of the aryl iodide, aryl bromide, and benzylic bromide present opportunities for selective coupling. The general reactivity trend for halides in Stille couplings is I > Br > Cl. wikipedia.orglibretexts.org This selectivity allows for the preferential coupling at the most reactive site, the carbon-iodine bond, under milder conditions, while the carbon-bromine bond can react under more forcing conditions.
The benzylic bromide offers another site for coupling, though its reactivity in Stille reactions is less common compared to aryl halides. However, couplings of benzylic halides with organostannanes have been reported. nih.gov The reaction mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Detailed research findings on the Stille coupling of this compound are not extensively documented in the public domain. However, the reactivity can be inferred from studies on analogous polyhalogenated compounds. For instance, the selective coupling of an aryl iodide in the presence of an aryl bromide is a well-established strategy. wikipedia.org
Table 1: Representative Conditions for Stille Cross-Coupling of Aryl Halides (Analogous Systems)
| Electrophile (Analogous) | Organostannane | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Vinyl Iodide | Vinylstannane | Pd(PPh₃)₄ | PPh₃ | THF | 65 | 92 | wikipedia.org |
| Aryl Bromide | Arylstannane | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 100 | 85-95 | nih.gov |
| Benzyl Bromide | Allylstannane | [Pd(allyl)Cl]₂ | - | THF | 60 | 78 | uwindsor.ca |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a widely used method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org Similar to the Stille reaction, the reactivity of the halides in this compound follows the order I > Br. wikipedia.orglibretexts.org This allows for the selective introduction of an alkyne at the iodine-substituted position under mild conditions, potentially leaving the bromine and benzylic bromide moieties intact for subsequent transformations.
The reaction is generally carried out at room temperature for aryl iodides, while aryl bromides often require elevated temperatures. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
While specific studies on this compound are scarce, research on related compounds like 6-bromo-3-fluoro-2-pyridinecarbonitrile demonstrates successful Sonogashira coupling. beilstein-journals.org
Table 2: Conditions for Sonogashira Coupling of Aryl Halides (Analogous Systems)
| Aryl Halide (Analogous) | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 85 | libretexts.org |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ | - | Cs₂CO₃ | Toluene | 100 | >90 | nih.gov |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 80-90 | beilstein-journals.org |
Other Palladium-Catalyzed Transformations and Their Scope
Beyond Stille and Sonogashira couplings, the halogenated sites on this compound are amenable to other palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, is another powerful tool for C-C bond formation. The reactivity of the halides follows the same trend (I > Br), allowing for selective functionalization.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. Again, the selectivity is dictated by the nature of the halogen, with the C-I bond being more reactive than the C-Br bond. This enables the sequential introduction of different amine nucleophiles.
The benzylic bromide group can also participate in palladium-catalyzed cross-coupling reactions, though it often exhibits different reactivity compared to the aryl halides.
Oxidative and Reductive Transformations
Selective Oxidation of Benzylic Moieties (e.g., Kornblum Oxidation)
The benzylic bromide in this compound can be selectively oxidized to the corresponding aldehyde. The Kornblum oxidation is a classic method for this transformation, which involves treating an alkyl halide with dimethyl sulfoxide (B87167) (DMSO) and a base. The reaction proceeds via an alkoxysulfonium salt intermediate, which then undergoes elimination to form the carbonyl compound.
While the original Kornblum oxidation was limited to activated halides, modifications have expanded its scope. For less reactive bromides, additives like silver salts can be used to facilitate the initial displacement by DMSO. The reaction of benzylic bromides with DMSO in the presence of zinc salts has also been reported as a variant of the Kornblum oxidation.
Controlled Reduction of Aromatic Halogen Substituents
The selective reduction of the aryl-halogen bonds in this compound presents a synthetic challenge due to the presence of multiple halogens. Catalytic hydrogenation is a common method for dehalogenation. The ease of reduction generally follows the order I > Br > Cl > F. organic-chemistry.org This trend allows for the potential selective removal of the iodine atom over the bromine atom under controlled conditions, typically using a palladium catalyst and a hydrogen source. organic-chemistry.org
For instance, catalytic hydrogenation with palladium on carbon (Pd/C) under neutral conditions can selectively reduce aryl bromides in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.org This selectivity would likely translate to the preferential reduction of the C-I bond in the target molecule.
Cyclization and Rearrangement Reactions Facilitated by Halogenation
The strategic placement of halogen atoms in this compound can facilitate various cyclization and rearrangement reactions. The ortho-relationship between the iodine and the benzyl bromide moiety is particularly significant for intramolecular reactions.
Rearrangement reactions of polyhalogenated benzyl bromides are less common but could be induced under specific conditions, such as treatment with strong acids or bases, potentially leading to migration of the halogen substituents or rearrangement of the carbon skeleton.
Intramolecular Cyclization Pathways for Heterocycle Formation
The strategic disposition of the bromo, iodo, and bromomethyl groups on the benzene ring of this compound provides a unique opportunity for the synthesis of various heterocyclic systems through intramolecular cyclization. The ortho-iodo and meta-bromo substituents, in relation to the bromomethyl group, can be exploited in transition-metal-catalyzed cross-coupling reactions or radical-initiated cyclizations.
One plausible pathway involves a palladium-catalyzed intramolecular Heck-type reaction. In this scenario, oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is typically more reactive than the carbon-bromo bond, would form an organopalladium intermediate. Subsequent intramolecular insertion of the newly formed carbon-palladium bond into a tethered nucleophile, introduced by substitution of the benzylic bromide, could lead to the formation of a new ring system. For example, if the benzylic bromide is converted to a malonate ester, subsequent deprotonation and cyclization could yield a substituted indane derivative.
Alternatively, intramolecular Suzuki-Miyaura coupling could be envisioned. Conversion of the benzylic bromide to an organoboron species, such as a boronic ester, would set the stage for a palladium-catalyzed intramolecular cross-coupling with either the iodo or bromo substituent. The regioselectivity of this cyclization would likely be influenced by the reaction conditions and the relative reactivity of the C-I versus C-Br bond.
Radical cyclizations offer another potential route to heterocyclic structures. Treatment of this compound with a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical trap like tributyltin hydride, could generate a benzylic radical. This radical could then undergo intramolecular addition to an appropriately positioned double bond, which could be introduced by prior modification of one of the halogen atoms.
The following interactive data table summarizes some of the hypothetical intramolecular cyclization pathways for this compound.
| Reaction Type | Proposed Reagents and Conditions | Potential Heterocyclic Product | Key Reactive Sites |
| Intramolecular Heck Reaction | Pd(0) catalyst, base, tethered alkene (e.g., from allylation of a nucleophile that displaces the benzylic bromide) | Substituted Dihydrobenzofuran or Indoline derivatives | C-I bond, Benzylic C-Br bond |
| Intramolecular Suzuki-Miyaura Coupling | 1. Conversion of benzylic bromide to a boronic ester. 2. Pd catalyst, base. | Fused Bicyclic Systems | Benzylic C-B bond, C-I or C-Br bond |
| Radical Cyclization | Radical initiator (e.g., AIBN), Bu3SnH, precursor with an unsaturated tether. | Cyclized products containing a new 5- or 6-membered ring. | Benzylic C-Br bond, introduced unsaturated moiety |
Rearrangement Processes Involving Halogen Migration and Benzylic Reactivity
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to an adjacent deprotonated carbon atom on an aromatic ring. While this reaction is well-documented for various halogenated heterocycles and arenes, its application to a system like this compound would depend on the relative acidities of the aromatic protons and the stability of the resulting anionic intermediates. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could potentially induce deprotonation at one of the ring positions, followed by migration of a bromine or iodine atom. The regiochemical outcome of such a rearrangement would be dictated by the thermodynamic stability of the possible organometallic intermediates.
Benzylic rearrangements are another class of transformations to consider. However, classical benzylic rearrangements, such as the Wagner-Meerwein rearrangement, are less common for benzylic systems because they would involve the disruption of the aromatic system, which is energetically unfavorable. ucalgary.ca Nevertheless, under specific conditions, such as those involving the formation of a stabilized benzylic cation or radical, skeletal rearrangements cannot be entirely ruled out, although they are considered less probable. For instance, treatment with a Lewis acid could promote the formation of a benzylic carbocation, which might undergo a 1,2-hydride or 1,2-aryl shift, though the high energy barrier for disrupting aromaticity makes this a less likely pathway.
The table below outlines potential rearrangement processes for this compound, emphasizing their speculative nature.
| Rearrangement Type | Potential Reagents and Conditions | Possible Outcome | Notes |
| Halogen Dance Reaction | Strong, non-nucleophilic base (e.g., LDA) | Migration of Br or I to an adjacent ring position. | The feasibility and regioselectivity are highly dependent on the relative proton acidities and intermediate stabilities. |
| Benzylic Rearrangement | Strong Lewis acid | Hypothetical skeletal rearrangement. | Generally disfavored due to the required disruption of aromaticity. ucalgary.ca |
Synthetic Utility and Applications As a Key Building Block in Advanced Organic Synthesis
Construction of Complex Organic Architectures
The distinct electronic and steric properties of the halogen substituents on the aromatic ring of 6-Bromo-2-fluoro-3-iodobenzyl bromide enable chemists to perform sequential and site-selective reactions. This controlled reactivity is essential for the methodical construction of intricate organic molecules.
Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Compounds
The presence of bromo, fluoro, and iodo groups on the same aromatic ring allows for selective participation in various cross-coupling reactions. The carbon-iodine bond is typically the most reactive towards oxidative addition in palladium-catalyzed reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most inert. This reactivity hierarchy can be exploited to introduce different substituents in a stepwise manner.
For instance, a Sonogashira coupling could be performed selectively at the iodine-bearing position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromine position. This sequential functionalization provides a powerful tool for creating highly substituted aromatic cores that are central to many advanced materials and pharmaceutical compounds. Polyhalogenated compounds are known to be valuable precursors in the synthesis of complex biaryl compounds and other intricate molecular architectures researchgate.net.
Precursor for Bicyclic and Tricyclic Heterocycles (e.g., Indoles, Indazoles)
Substituted benzyl (B1604629) halides are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent motifs in biologically active molecules.
Indole Synthesis: The benzyl bromide functionality of the title compound can be used to alkylate suitable nitrogen nucleophiles. For example, reaction with α-aminonitriles followed by a transition-metal-catalyzed intramolecular cross-coupling can yield 1,2-disubstituted indoles acs.org. The halogenated aromatic ring offers further points for diversification of the indole core. The synthesis of indole derivatives is a significant area of research due to their presence in many pharmaceuticals nih.govorganic-chemistry.orgmdpi.com.
Indazole Synthesis: Similarly, 2-halobenzyl halides are valuable starting materials for the synthesis of indazoles. A palladium-catalyzed reaction between a 2-bromobenzyl bromide and an arylhydrazine can lead to the formation of 2-aryl-substituted 2H-indazoles in a single step organic-chemistry.orgacs.org. This process involves an initial N-benzylation followed by an intramolecular N-arylation. The additional halogen atoms on the this compound scaffold would be retained in the final indazole product, allowing for subsequent functionalization to build more complex structures nih.govaustinpublishinggroup.comorganic-chemistry.org. A variety of substituted indazoles have been synthesized from 2-bromobenzaldehydes and arylhydrazines via palladium catalysis austinpublishinggroup.com.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Synthetic Strategy | Potential Diversification Sites |
| Indole | Alkylation of an α-aminonitrile followed by intramolecular cyclization. acs.org | C-3, C-4, and C-5 positions of the indole ring. |
| Indazole | Palladium-catalyzed reaction with an arylhydrazine. organic-chemistry.orgacs.org | C-4, C-5, and C-6 positions of the indazole ring. |
| Dihydrobenzofuran | Intramolecular Williamson ether synthesis from a corresponding phenol precursor. | Aromatic ring positions corresponding to the original halogen locations. |
Incorporation into Scaffolds for Diverse Chemical Libraries
The ability to selectively functionalize the three different halogen positions, in addition to reactions at the benzyl bromide site, makes this compound an ideal starting material for the creation of diverse chemical libraries. Such libraries are crucial in drug discovery and materials science for screening and identifying compounds with desired properties. Multicomponent reactions, which can efficiently build molecular complexity, are often employed in the construction of these libraries and can benefit from highly functionalized starting materials nih.gov.
Role in the Development of Advanced Chemical Intermediates
The title compound is not only a precursor to final complex products but also serves as a key intermediate in the synthesis of other valuable chemical reagents and building blocks.
Intermediates for Pharmaceutical Research
Polyhalogenated organic compounds are widely used in the pharmaceutical industry to manufacture a variety of active pharmaceutical ingredients (APIs) ck12.orgwikipedia.orgunacademy.comevonik.com. The incorporation of halogen atoms, particularly fluorine, can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, intermediates like this compound are highly valuable. For example, substituted benzyl groups are found in a number of compounds with anti-angiogenic activity nih.gov. The development of synthetic methods for creating such intermediates is a key area of research sumitomo-chem.co.jpframochem.com.
Table 2: Research Areas Benefiting from Polyhalogenated Intermediates
| Field of Research | Application of Intermediate | Reference Example |
| Medicinal Chemistry | Synthesis of kinase inhibitors and other targeted therapies. | Synthesis of 5-substituted indazoles as kinase inhibitors. austinpublishinggroup.com |
| Agrochemicals | Development of new pesticides and herbicides with enhanced efficacy. | Use of polyhalogenated compounds as pesticides. unacademy.com |
| Materials Science | Creation of novel organic electronic materials. | Synthesis of polycyclic aromatic hydrocarbons. beilstein-journals.org |
Precursors in Organometallic Catalysis Research
While the benzyl bromide itself is a reactive electrophile, the corresponding Grignard or organolithium reagents derived from the bromo or iodo positions could be used to synthesize novel ligands for organometallic catalysts. The electronic properties of these ligands can be finely tuned by the presence of the other halogen atoms. For instance, N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis, can be modified with such polyhalogenated aromatic groups to influence the catalytic activity of the metal center carbene.de. The development of new ligands is crucial for advancing the field of aqueous organometallic catalysis and other specialized areas researchgate.net.
Applications in Materials Science for Designed Organic Molecules
The application of This compound in materials science is not yet documented in the available literature. However, its structure suggests potential as a versatile building block for the synthesis of highly functionalized aromatic materials. The presence of multiple halogen substituents with different reactivities could, in principle, allow for its incorporation into polymers, dendrimers, or other complex organic architectures. The high atomic number of iodine and bromine could also impart useful properties such as high refractive index or X-ray absorption in the resulting materials.
Strategies for Diversification and Derivatization
The chemical structure of This compound offers a platform for complex derivatization, primarily through the differential reactivity of its halogen atoms and the benzyl bromide moiety.
Synthesis of Multifunctional Derivatives via Sequential or Parallel Reactions
The benzyl bromide group is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Following this initial reaction, the remaining aryl halogens could be targeted in subsequent steps. For instance, a nucleophile could displace the benzylic bromide, and the resulting product could then undergo a series of cross-coupling reactions at the iodo and bromo positions.
Exploitation of Different Halogen Reactivities for Orthogonal Functionalization
The distinct reactivities of the carbon-halogen bonds (C-I > C-Br > C-F) are a key feature for the selective functionalization of This compound . This hierarchy allows for orthogonal synthesis, where each halogen can be addressed independently under specific reaction conditions.
C-I Bond: The carbon-iodine bond is the most labile and is readily activated in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, typically under mild palladium-catalyzed conditions.
C-Br Bond: The carbon-bromine bond is more stable than the C-I bond and generally requires more forcing reaction conditions (e.g., different ligands, higher temperatures) for similar cross-coupling reactions. This allows for selective reaction at the iodo- position while leaving the bromo- position intact.
C-F Bond: The carbon-fluorine bond is the strongest and is generally unreactive under the conditions used for C-I and C-Br bond functionalization. Its modification typically requires harsh conditions or specialized methodologies like nucleophilic aromatic substitution (SNAr), which would be influenced by the other substituents on the aromatic ring.
This differential reactivity would theoretically permit a stepwise functionalization of the aromatic ring, enabling the synthesis of complex, precisely substituted molecules.
| Reactivity of Halogen Substituents |
| Iodo (I) - Most reactive, suitable for initial, mild cross-coupling reactions. |
| Bromo (Br) - Moderately reactive, can be functionalized after the iodo group. |
| Fluoro (F) - Least reactive, generally stable under typical cross-coupling conditions. |
Based on a thorough review of the available scientific literature, there are no specific computational chemistry studies focused solely on "this compound." As a result, the detailed research findings, specific data tables, and in-depth analysis required to populate the requested article outline are not available.
Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and reaction mechanisms. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic properties and behavior of chemical compounds. Similarly, computational methods are instrumental in elucidating reaction mechanisms by characterizing transition states and calculating activation energies.
However, these theoretical investigations are highly specific to the molecule being studied. The unique substitution pattern of 6-bromo, 2-fluoro, and 3-iodo groups on the benzyl bromide scaffold, combined with the reactive benzyl bromide moiety, would result in a distinct set of structural, electronic, and reactive properties. Without dedicated computational studies on this precise molecule, it is not possible to provide a scientifically accurate and detailed analysis as requested.
General principles of computational chemistry suggest that a study on this compound would involve:
DFT calculations to determine the most stable three-dimensional arrangement of the atoms (molecular geometry) and to analyze different possible spatial orientations (conformational analysis).
HOMO-LUMO analysis to identify the highest energy electron-containing orbital (HOMO) and the lowest energy electron-accepting orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability.
NBO analysis to investigate the delocalization of electron density within the molecule, which is crucial for understanding its stability and the nature of its chemical bonds.
Transition state calculations to map out the energy landscape of potential reactions, identify the highest energy point (the transition state), and calculate the energy barrier (activation energy) that must be overcome for a reaction to occur.
While these are the standard approaches, the specific quantitative results—such as bond lengths, bond angles, orbital energies, charge distributions, and activation energies—are absent from the current body of scientific literature for this compound. Therefore, the creation of the requested article with detailed findings and data tables is not feasible at this time.
Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Fluoro 3 Iodobenzyl Bromide and Its Derivatives
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For 6-bromo-2-fluoro-3-iodobenzyl bromide, the presence of multiple halogen atoms suggests that halogen bonding will be a dominant force in its supramolecular assembly.
Analysis of Halogen Bonding Interactions
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction generally follows the trend I > Br > Cl > F. acs.org In this compound, the iodine and bromine atoms are the most likely candidates for significant halogen bond donors. The electron-withdrawing effects of the fluorine and the aromatic ring would further enhance the positive character of the σ-holes on the iodine and bromine atoms.
Computational models can be employed to predict the geometry and energy of these interactions. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the electron-rich and electron-poor regions of a molecule. For this compound, MEP calculations would likely show a significant positive potential on the outer surface of the iodine and bromine atoms, opposite to the C-I and C-Br bonds, confirming their ability to act as halogen bond donors.
Table 1: Predicted Halogen Bond Parameters for this compound (Note: This data is hypothetical and based on general principles of halogen bonding.)
| Interacting Atoms | Predicted Bond Distance (Å) | Predicted Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |
| C-I ··· Br-C | 2.8 - 3.2 | 160 - 180 | -3 to -5 |
| C-I ··· F-C | 2.9 - 3.3 | 150 - 170 | -1 to -2 |
| C-Br ··· F-C | 3.0 - 3.4 | 140 - 160 | -0.5 to -1.5 |
Exploration of Other Weak Non-Covalent Interactions
Beyond halogen bonding, other weak non-covalent interactions would also play a role in the supramolecular assembly of this compound. These include:
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule. The presence of multiple electron-withdrawing halogens would create a more electron-poor aromatic ring, potentially leading to strong π-π stacking interactions.
C-H···π Interactions: The hydrogen atoms on the aromatic ring and the benzyl (B1604629) group can interact with the π-face of an adjacent aromatic ring.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions, providing a more complete picture of the forces governing the crystal packing.
Structure-Reactivity Relationship Studies
The substitution pattern on the aromatic ring of this compound will have a profound impact on its reactivity. Computational studies can provide valuable insights into these structure-reactivity relationships.
Quantitative and Qualitative Assessment of Substituent Effects on Reactivity
The reactivity of the benzylic bromide is of particular interest, as it is a common site for nucleophilic substitution reactions. The electron-withdrawing effects of the bromo, fluoro, and iodo substituents will influence the stability of the carbocation intermediate that would be formed in an SN1-type reaction, as well as the electrophilicity of the benzylic carbon in an SN2-type reaction.
Computational chemistry offers tools to quantify these effects. For instance, the calculation of Hammett constants or other electronic parameters for the substituted ring can provide a quantitative measure of the electronic influence of the substituents. Additionally, the calculation of the partial atomic charge on the benzylic carbon can give a direct indication of its electrophilicity.
Table 2: Predicted Electronic Properties and their Influence on Reactivity (Note: This data is hypothetical and for illustrative purposes.)
| Property | Predicted Value | Implication for Reactivity |
| Hammett Constant (σp) of the substituted ring | Positive | Decreased rate of SN1 reaction due to destabilization of the carbocation intermediate. |
| Partial Atomic Charge on Benzylic Carbon | Positive | Increased electrophilicity, potentially favoring SN2 reactions. |
| C-Br Bond Dissociation Energy | Lower than unsubstituted benzyl bromide | Weaker C-Br bond, potentially increasing reactivity in radical reactions. |
Computational Prediction of Regioselectivity in Complex Transformations
In reactions where multiple sites on the molecule could potentially react, computational chemistry can be a powerful tool for predicting the regioselectivity. nih.govresearchgate.net For example, in a cross-coupling reaction, any of the carbon-halogen bonds (C-Br, C-I) could potentially undergo oxidative addition to a metal catalyst.
Density Functional Theory (DFT) calculations can be used to model the reaction pathways for each potential site of reaction. By comparing the activation energies for the different pathways, it is possible to predict which product will be formed preferentially. In the case of this compound, it is generally observed that the order of reactivity for carbon-halogen bonds in cross-coupling reactions is C-I > C-Br > C-Cl > C-F. Therefore, it is highly likely that a cross-coupling reaction would occur selectively at the C-I bond.
Furthermore, computational models can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the aromatic ring, should such a transformation be attempted. The calculated distribution of electron density and the stability of the potential sigma complexes would indicate the most likely position for substitution.
Analytical and Spectroscopic Characterization Techniques in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-Bromo-2-fluoro-3-iodobenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The benzylic protons (-CH₂Br) would likely appear as a singlet in the region of 4.4-4.7 ppm. The chemical shift is influenced by the electronegativity of the attached bromine atom and the electronic effects of the aromatic ring substituents. The aromatic region would display a more complex pattern. Due to the substitution pattern, the two aromatic protons would be in different chemical environments, likely resulting in two distinct signals, each being a doublet or a doublet of doublets due to coupling with each other and potentially with the fluorine atom.
Data from analogous compounds: In the ¹H NMR spectrum of 3,4-dichlorobenzyl bromide, the benzylic protons appear as a singlet at 4.40 ppm, and the aromatic protons show signals at 7.48 (d, J = 2.1 Hz, 1H), 7.41 (d, J = 8.2 Hz, 1H), and 7.22 (dd, J = 8.3, 2.1 Hz, 1H) google.com. For 4-fluorobenzyl bromide, the benzylic protons are observed at a similar chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. We would expect to see seven distinct signals: one for the benzylic carbon and six for the aromatic carbons. The benzylic carbon (-CH₂Br) signal would likely appear around 30-35 ppm. The aromatic carbon signals would be spread over the typical aromatic region (110-160 ppm), with their specific chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine would show a large coupling constant (¹JCF).
Data from analogous compounds: In the ¹³C NMR spectrum of benzyl (B1604629) o-vanillin, which contains a substituted benzene (B151609) ring, aromatic carbon signals are observed between 130 and 154 ppm ugm.ac.id.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range huji.ac.ilazom.com. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. The signal may exhibit coupling to the nearby aromatic protons.
Data from analogous compounds: In the ¹⁹F NMR spectrum of 1-ethynyl-4-fluorobenzene, the fluorine signal appears at -111.0 ppm rsc.org. For other fluorinated aromatic compounds, the chemical shifts can vary significantly depending on the electronic nature of the other substituents on the ring.
| NMR Data for a Representative Analog (3,4-Dichlorobenzyl Bromide) | |
| Nucleus | Chemical Shift (δ) in ppm (Coupling Constant, J in Hz) |
| ¹H (in CDCl₃) | 7.48 (d, J = 2.1, 1H), 7.41 (d, J = 8.2, 1H), 7.22 (dd, J = 8.3, 2.1, 1H), 4.40 (s, 2H) google.com |
| ¹³C (in CDCl₃) | 141.7, 133.9, 132.7, 130.6, 128.6, 125.8, 38.1 google.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄Br₂FI), the expected monoisotopic mass would be calculated with high precision. The presence of two bromine atoms and one iodine atom would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of the elemental composition.
Data from analogous compounds: The mass spectrum of 2-fluorobenzyl bromide shows a molecular ion peak corresponding to its molecular weight of approximately 189 g/mol nist.gov. Similarly, 3-iodobenzyl bromide exhibits a molecular ion peak corresponding to its molecular weight of about 297 g/mol nih.gov.
| HRMS Data for Representative Analogs | |
| Compound | Molecular Weight ( g/mol ) |
| 2-Fluorobenzyl bromide | 189.02 |
| 3-Iodobenzyl bromide | 296.93 nih.govsigmaaldrich.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-H bending vibrations. The C-Br stretching vibration of the benzyl bromide group would likely appear in the fingerprint region, typically below 700 cm⁻¹. The C-F and C-I stretching vibrations would also be found in the fingerprint region.
Data from analogous compounds: The IR spectrum of benzyl bromide shows characteristic peaks for the aromatic ring and the C-Br bond nih.gov. For various halogenated aromatic compounds, the C-X (X = halogen) stretching frequencies are well-documented and fall within specific ranges in the fingerprint region docbrown.info.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br, C-F, and C-I bonds would also give rise to characteristic Raman signals.
Data from analogous compounds: The Raman spectrum of benzyl bromide has been reported and shows distinct peaks that can be used for its identification nih.gov.
| Characteristic IR Absorption Frequencies for Functional Groups in Halogenated Benzyl Bromides | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Bend | 690 - 900 (out-of-plane) |
| C-Br Stretch | 500 - 700 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS, Column Chromatography)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable for purity assessment wisdomlib.orgwisdomlib.orgresearchgate.netoup.com. The retention time would be characteristic of the compound under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC-MS could be used for both its identification and purity determination. The gas chromatogram would provide the retention time, and the mass spectrometer would provide the mass spectrum of the compound, confirming its identity.
Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica gel as the stationary phase is a common and effective method google.comresearchgate.netrsc.org. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) or dichloromethane, would likely be employed to achieve good separation from impurities researchgate.netgoogle.com.
| Chromatographic Methods for Halogenated Benzyl Bromides | |
| Technique | Typical Conditions |
| HPLC | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient wisdomlib.orgwisdomlib.orgresearchgate.netoup.com |
| GC-MS | Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate or Dichloromethane researchgate.netgoogle.com |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. nih.govmdpi.com For a polyhalogenated compound like 6-Bromo-2-fluoro-3-iodobenzyl bromide, developing green synthetic routes is a critical area of future research. Traditional halogenation methods often involve harsh reagents and generate significant waste. researchgate.net Future efforts will likely focus on several key areas:
Alternative Solvents and Reaction Media: Replacing hazardous solvents like carbon tetrachloride, commonly used in bromination reactions, with greener alternatives is a primary goal. chemcopilot.comresearchgate.net Research into using water, ionic liquids, or supercritical fluids for the synthesis of halogenated aromatics is gaining traction. mdpi.com For instance, microwave-assisted benzyl (B1604629) bromination in diethyl carbonate has been shown to be an environmentally friendly alternative to classic methods. chemcopilot.comresearchgate.net
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, is crucial. This involves minimizing the use of stoichiometric reagents and developing catalytic processes that generate minimal byproducts. arxiv.org
Renewable Feedstocks: While the synthesis of highly specialized aromatic compounds from renewable feedstocks is a long-term challenge, research in this area is expanding. Future innovations could involve the use of biomass-derived platform molecules as starting points for the synthesis of complex halogenated structures.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. |
| Atom Economy | Utilizing catalytic methods that maximize the incorporation of atoms from reactants into the final product. |
| Safer Solvents and Auxiliaries | Replacing traditional halogenated solvents with water, bio-based solvents, or supercritical CO2. arxiv.org |
| Energy Efficiency | Employing energy-efficient techniques such as microwave-assisted synthesis or photocatalysis to reduce energy consumption. chemcopilot.comarxiv.org |
| Use of Renewable Feedstocks | Exploring the potential of biomass-derived starting materials for the synthesis of the aromatic core. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The presence of multiple, distinct halogen atoms on the aromatic ring of this compound presents both a challenge and an opportunity for catalytic transformations. Developing novel catalytic systems that can selectively activate and functionalize specific C-H or C-halogen bonds is a key area for future exploration.
Site-Selective C-H Functionalization: Transition metal catalysis, particularly with palladium and rhodium, has shown great promise for the direct functionalization of C-H bonds in aromatic compounds. chemrxiv.org Future research could focus on developing catalysts that can selectively target the C-H bond on the benzyl group or the remaining C-H bond on the aromatic ring for further elaboration.
Orthogonal Cross-Coupling Reactions: The differential reactivity of the C-Br, C-I, and C-F bonds offers the potential for sequential, site-selective cross-coupling reactions. Novel palladium, copper, or nickel-based catalytic systems could be designed to selectively couple different organic fragments at the bromine, iodine, and potentially even the fluorine positions under different reaction conditions. This would allow for the rapid construction of highly complex and diverse molecular scaffolds.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. microsoft.com This approach could be particularly useful for generating radicals from the benzyl bromide moiety or for promoting novel coupling reactions involving the halogenated aromatic ring. Cooperative catalysis, combining photoredox cycles with other catalytic processes, could unlock new reactivity patterns. researchgate.netmdpi.com
| Catalyst Type | Potential Application for this compound |
| Palladium-based catalysts | Site-selective Suzuki, Stille, and Heck cross-coupling reactions at the C-I and C-Br positions. arxiv.org |
| Rhodium-based catalysts | Directed C-H activation and functionalization of the aromatic ring. chemrxiv.org |
| Copper-based catalysts | Ullmann-type coupling reactions to form C-N, C-O, and C-S bonds. |
| Nickel-based catalysts | Cross-coupling reactions involving the C-Br and C-I bonds, potentially offering different selectivity compared to palladium. |
| Photoredox catalysts | Generation of benzyl radicals for addition reactions or single-electron transfer processes to activate C-halogen bonds. microsoft.com |
Chemoenzymatic and Biocatalytic Approaches in Halogenated Compound Synthesis
The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. acs.org While the application of biocatalysis to the synthesis of highly functionalized, polyhalogenated compounds is still in its early stages, it represents a significant avenue for future research.
Halogenases for Regioselective Halogenation: Halogenase enzymes are capable of regioselectively installing halogen atoms onto aromatic rings. arxiv.orgmdpi.com Future research could explore the possibility of using engineered halogenases to introduce the bromine or iodine atoms onto a fluorinated benzyl precursor with high precision, thus simplifying the synthetic route and avoiding the use of harsh halogenating agents.
Enzymatic Benzylic Functionalization: While enzymatic benzylic bromination is not yet a well-established field, other enzymatic transformations at the benzylic position are known. For example, hydroxylation of benzylic C-H bonds can be achieved using cytochrome P450 enzymes. microsoft.com Future work could focus on discovering or engineering enzymes that can perform selective benzylic halogenation.
Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a variety of reactions, including esterifications, transesterifications, and resolutions of racemic mixtures. gpai.app For derivatives of this compound, lipases could be employed for the synthesis of chiral esters or for the resolution of racemic alcohols prepared from the parent compound.
Discovery of New Chemical Transformations and Reactivity Patterns
The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity patterns. Future research will undoubtedly focus on exploring and exploiting these properties to develop new chemical transformations.
Sequential Functionalization: The distinct reactivity of the different carbon-halogen bonds (C-I > C-Br > C-F) can be exploited for sequential functionalization. For instance, the C-I bond can be selectively targeted for Suzuki or Sonogashira coupling, followed by a different cross-coupling reaction at the C-Br bond. This would provide a powerful strategy for the controlled synthesis of highly substituted aromatic compounds.
Synthesis of Novel Heterocycles: The benzyl bromide moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. acs.org By reacting this compound with various nucleophiles, it should be possible to construct novel nitrogen-, oxygen-, and sulfur-containing heterocycles bearing a polyhalogenated phenyl substituent.
Photochemical Reactions: The presence of multiple halogen atoms, particularly iodine, suggests that this compound may be susceptible to photochemical reactions. chemcopilot.com Photolysis could lead to dehalogenation or the formation of aryl radicals, which could then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Integration of Advanced Machine Learning and AI for Predictive Synthesis and Reaction Design
The complexity of designing synthetic routes for novel and highly functionalized molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose viable synthetic pathways by working backward from the product to commercially available starting materials. researchgate.netarxiv.org These tools can help chemists to identify novel and more efficient routes for the synthesis of this compound and its derivatives.
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major product, yield, and potential side products. arxiv.orgacs.org This can save significant time and resources by avoiding unsuccessful experiments and helping to optimize reaction conditions.
In Silico Design of Novel Compounds: By combining computational chemistry with machine learning, it is possible to design new molecules with desired properties in silico before they are synthesized in the lab. nih.govnih.gov This approach could be used to design derivatives of this compound with specific biological activities or material properties.
| AI/ML Application | Relevance to this compound |
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to the target compound and its derivatives. researchgate.netarxiv.org |
| Reaction Condition Optimization | Predicting the optimal solvent, catalyst, temperature, and other parameters for a given transformation. |
| Prediction of Reactivity and Selectivity | Forecasting the outcome of reactions involving the multiple reactive sites on the molecule. acs.org |
| De Novo Molecular Design | Designing new molecules based on the 6-bromo-2-fluoro-3-iodobenzyl scaffold with desired properties. |
Q & A
Q. Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis of the benzyl bromide group.
- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) to isolate intermediates.
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 403.78 (C₇H₄BrFIBr).
- X-ray Crystallography : Resolves positional ambiguity of halogens, as demonstrated for related polyhalogenated aromatics .
Data Contradiction Note : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) to resolve .
How does the presence of multiple halogen substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine and iodine substituents act as orthogonal reactive sites:
- Suzuki-Miyaura Coupling : Iodine at the 3-position undergoes selective coupling with arylboronic acids (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid, CAS 1072951-90-6) using Pd(PPh₃)₄ catalyst .
- SNAr Reactions : Fluorine at the 2-position directs nucleophilic substitution (e.g., methoxylation) under basic conditions .
Q. Challenges :
- Competing debromination may occur; use mild bases (K₂CO₃ vs. NaOH) to retain bromide integrity .
What strategies mitigate competing side reactions during functionalization of this compound?
Advanced Research Question
- Protecting Groups : Temporarily protect the benzyl bromide with a silyl ether (e.g., TBSCl) to prevent nucleophilic attack during iodination .
- Temperature Control : Lower reaction temperatures (−20°C) reduce radical pathways that lead to dihalogenation byproducts .
- Catalyst Screening : Pd catalysts with bulky ligands (XPhos) enhance selectivity in cross-coupling by minimizing steric clashes .
Case Study : Substitution at the 6-bromo position with Grignard reagents requires prior deactivation of the benzyl bromide group via protection .
How can researchers resolve discrepancies in NMR data for halogenated benzyl bromides?
Advanced Research Question
Discrepancies often arise from:
- Dynamic Exchange : Fluorine’s quadrupolar moment causes signal broadening; use high-field NMR (≥500 MHz) for clarity .
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals by up to 0.3 ppm.
- Reference Standards : Compare with published data for analogs (e.g., 2-Bromo-6-fluorobenzoic acid, CAS 2252-37-1) to validate assignments .
Q. Validation Protocol :
Acquire DEPT-135 to distinguish CH₂ and CH₃ groups.
Perform ¹⁹F NMR to confirm fluorine environment (δ −110 to −120 ppm for aryl-F) .
What are the applications of this compound in designing pharmaceutical intermediates?
Advanced Research Question
This compound serves as a versatile building block:
- Anticancer Agents : Iodine allows radio-labeling for imaging studies, while bromine enables further functionalization (e.g., kinase inhibitor scaffolds) .
- PET Tracers : Fluorine-18 can be introduced via isotopic exchange for neurological targeting .
Synthetic Example : Coupling with pyridinecarboxaldehyde (CAS 34160-40-2) forms heterocyclic cores in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
